molecular formula C17H34O2 B15190465 2-Methylbutyl dodecanoate CAS No. 93815-53-3

2-Methylbutyl dodecanoate

Cat. No.: B15190465
CAS No.: 93815-53-3
M. Wt: 270.5 g/mol
InChI Key: FCRFJODFZFEXDE-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C17H34O2 and a molecular weight of 270.45 g/mol . It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbutyl dodecanoate is typically synthesized through a classical Fischer esterification reaction. This involves the reaction of dodecanoic acid with 2-methylbutanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure the removal of water, which drives the reaction towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The mixture is then heated to facilitate the reaction, and the ester product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methylbutyl dodecanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dodecanoic acid and 2-methylbutanol.

    Oxidation: This ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Hydrolysis: Dodecanoic acid and 2-methylbutanol.

    Oxidation: Dodecanoic acid and 2-methylbutanol.

    Reduction: 2-Methylbutanol and dodecanol.

Scientific Research Applications

2-Methylbutyl dodecanoate has various applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-Methylbutyl dodecanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release dodecanoic acid and 2-methylbutanol, which can then participate in various metabolic pathways. The antimicrobial activity is attributed to the disruption of microbial cell membranes by the released fatty acid .

Comparison with Similar Compounds

2-Methylbutyl dodecanoate can be compared with other esters of dodecanoic acid, such as:

    Ethyl dodecanoate: Similar ester but with ethanol instead of 2-methylbutanol.

    Butyl dodecanoate: Formed with butanol, differing in the alcohol component.

    Isoamyl dodecanoate: Another ester with isoamyl alcohol, used in similar applications.

The uniqueness of this compound lies in its specific alcohol component, which imparts distinct physical and chemical properties, making it suitable for particular industrial and research applications .

Properties

CAS No.

93815-53-3

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

2-methylbutyl dodecanoate

InChI

InChI=1S/C17H34O2/c1-4-6-7-8-9-10-11-12-13-14-17(18)19-15-16(3)5-2/h16H,4-15H2,1-3H3

InChI Key

FCRFJODFZFEXDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C)CC

Origin of Product

United States

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